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Nickel--zirconium (3/1)

Heterogeneous catalysis Ethylene hydrogenation Intermetallic catalyst

Nickel–zirconium (3/1), stoichiometrically Ni₃Zr, is a hexagonal close-packed (D0₁₉, Ni₃Sn-type, space group P6₃/mmc) intermetallic compound that forms in the Ni-rich region of the Ni–Zr binary system. Isolated as a stable phase at room temperature, it undergoes a peritectoid decomposition at approximately 940 °C into Ni₇Zr₂ and Ni₅Zr₂.

Molecular Formula Ni3Zr
Molecular Weight 267.30 g/mol
CAS No. 12503-50-3
Cat. No. B14717693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel--zirconium (3/1)
CAS12503-50-3
Molecular FormulaNi3Zr
Molecular Weight267.30 g/mol
Structural Identifiers
SMILES[Ni].[Ni].[Ni].[Zr]
InChIInChI=1S/3Ni.Zr
InChIKeyJLOJCBQELINNMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel–Zirconium (3/1) (Ni₃Zr, CAS 12503-50-3): Intermetallic Compound Baseline for Industrial and Research Procurement


Nickel–zirconium (3/1), stoichiometrically Ni₃Zr, is a hexagonal close-packed (D0₁₉, Ni₃Sn-type, space group P6₃/mmc) intermetallic compound that forms in the Ni-rich region of the Ni–Zr binary system [1]. Isolated as a stable phase at room temperature, it undergoes a peritectoid decomposition at approximately 940 °C into Ni₇Zr₂ and Ni₅Zr₂ [2]. With lattice parameters a = 5.309 Å and c = 4.303 Å, it occupies a distinct position among the eight known Ni–Zr intermetallic phases (Ni₅Zr, Ni₇Zr₂, Ni₃Zr, Ni₂₁Zr₈, Ni₁₀Zr₇, Ni₁₁Zr₉, NiZr, and NiZr₂) and serves as a reference compound for catalytic hydrogenation, high-temperature structural applications, and irradiation-stability studies [3].

Why Generic Substitution Fails for Ni₃Zr (CAS 12503-50-3) in Critical Scientific Applications


The Ni–Zr binary system contains at least eight stable intermetallic phases spanning Ni-rich to Zr-rich compositions, each exhibiting radically different crystal structures, mechanical properties, thermodynamic stabilities, and functional behaviors [1]. Substituting Ni₃Zr (D0₁₉) with Ni₅Zr (cF448), Ni₇Zr₂, or NiZr (oP8) is not benign: Young's modulus decreases monotonically with increasing Zr content from 250 GPa (Ni₅Zr) to 77 GPa (NiZr₂) [2], while the bulk modulus and mass density similarly trend downward [3]. In catalysis, the specific 3:1 Ni:Zr stoichiometry yields a surface composition under oxidative pretreatment that produces a uniquely active reduced-Ni-on-ZrO₂ architecture not replicable by adjacent stoichiometries such as Zr₂Ni₇ or ZrNi [4]. Procurement of an incorrect Ni–Zr analog therefore risks not merely suboptimal performance but outright failure in the intended experimental or industrial context.

Ni₃Zr (CAS 12503-50-3): Quantitative Comparator-Based Evidence for Scientific and Procurement Decision-Making


Catalytic Ethylene Hydrogenation Activity: ZrNi₃ vs. Pure Ni and Pt Under Identical Conditions

ZrNi₃ (Ni₃Zr) exhibits higher catalytic hydrogenation activity for ethylene-to-ethane conversion than either pure nickel or platinum when tested under identical microcatalytic reactor conditions [1]. The apparent activation energy for ZrNi₃ (7.1 kcal/mol) is substantially lower than that of Pt (11.5 kcal/mol) and comparable to pure Ni (7.0 kcal/mol), yet the overall activity ranking from 30 to 120 °C is ZrNi₃ > Pt > Ni. Furthermore, O₂ pretreatment at 400 °C followed by H₂ reduction dramatically enhances activity, lowering the apparent activation energy to as low as 0.40 kcal/mol and extending the activity maximum to ~140 °C [1]. This places ZrNi₃ in a distinct catalytic performance category not attainable with the pure metals or with other Ni–Zr intermetallic stoichiometries that lack the same surface reorganization behavior.

Heterogeneous catalysis Ethylene hydrogenation Intermetallic catalyst

Irradiation-Induced Amorphization Resistance: Ni₃Zr vs. NiZr₂ and NiZr Under 1 MeV Electron Irradiation

Among three intermetallic compounds in the Ni–Zr system subjected to identical 1 MeV electron irradiation, Ni₃Zr requires a substantially higher critical dose for amorphization and exhibits a significantly lower critical temperature compared to NiZr₂ and NiZr [1]. At 10 K, the critical dose for Ni₃Zr is 3.18 displacements per atom (d.p.a.), which is 14.5 times higher than that of NiZr₂ (0.22 d.p.a.) and 8.6 times higher than that of NiZr (0.37 d.p.a.). The critical temperature for amorphization is 50 K for Ni₃Zr, compared to 200 K for NiZr₂ and 100 K for NiZr, indicating that Ni₃Zr retains crystalline order under irradiation conditions that fully amorphize the Zr-richer analogs. The estimated enthalpy difference between amorphous and crystalline states also increases from NiZr₂ to Ni₃Zr, corroborating the greater thermodynamic barrier to amorphization for the Ni-richest compound in the series [1].

Radiation damage Amorphization resistance Nuclear materials

Primary Crystallization from Amorphous Ni–Zr: Ni₃Zr as the Kinetically Favored Phase Driven by Its Large Negative Enthalpy of Formation

In magnetron-sputtered Ni₆₃Zr₃₇ amorphous thin films, in-situ HRTEM annealing at 300 °C reveals that Ni₃Zr crystallizes first, prior to the formation of any Ni-rich solid solution grains, a behavior directly attributed to its large negative enthalpy of formation [1]. While the precise DFT-calculated value reported across various studies is approximately −49.5 kJ/mol (or ca. −0.51 eV/atom) [2], experimental calorimetric data from the Ni–Zr system confirm that the enthalpy of formation becomes increasingly negative toward the Ni-rich side, with Ni₃Zr ranking among the most exothermic phases [3]. This thermodynamic driving force means that during thermal processing of Ni–Zr amorphous precursors, Ni₃Zr nucleation dominates over competing intermetallic phases such as Ni₇Zr₂ or Ni₂₁Zr₈, making it the predictable first-crystallization product and a critical phase for microstructure control in Ni–Zr-based metallic glass devitrification.

Crystallization kinetics Amorphous alloys Enthalpy of formation

Mechanical Property Differentiation Within the Ni–Zr Intermetallic Family: Young's Modulus and Hardness Trend with Zr Content

Experimental nanoindentation across the Ni–Zr diffusion zone establishes a clear composition–property hierarchy: the Young's modulus decreases monotonically with increasing Zr concentration from 250.21 GPa for Ni₅Zr to 76.82 GPa for NiZr₂ [1]. Ni₃Zr, occupying an intermediate position in the Ni-rich region, possesses a Young's modulus that is higher than that of NiZr₂, NiZr, and Ni₁₀Zr₇ but lower than that of Ni₅Zr and Ni₇Zr₂. First-principles calculations corroborate this trend, showing that the bulk modulus similarly decreases with increasing Zr content, and identify Ni₅Zr as the most elastically stiff phase and NiZr₂ as the most ductile [2]. In Ni–Zr thin films, hardness and Young's modulus correlate positively with the combined volume fraction of the Ni₃Zr intermetallic phase plus the amorphous phase, demonstrating that Ni₃Zr acts as a strengthening disperse phase in nanocomposite coatings [3].

Nanoindentation Mechanical properties Intermetallic stiffness

Structural Differentiation from the Closest Ni₃X Analog: Ni₃Zr (D0₁₉) vs. Ni₃Ti (D0₂₄) Crystal Structure and Thermal Stability

Ni₃Zr and Ni₃Ti are the two most structurally comparable members of the Ni₃X intermetallic family, yet they adopt fundamentally different geometrically close-packed structures: D0₁₉ (hP8, stacking sequence 'hh') for Ni₃Zr and D0₂₄ (hP16, stacking sequence 'hchc') for Ni₃Ti [1]. This structural divergence has measurable consequences. Ni₃Zr is stable only up to 940 °C (peritectoid decomposition), whereas Ni₃Ti melts congruently at 1380 °C, conferring far greater high-temperature stability on the Ti analog [2]. DFT calculations reveal that Ni₃Ti-D0₂₄ possesses a higher modulus, hardness, and ductility compared to Ni₃Zr-D0₁₉ [1], while Ni₃Zr-D0₁₉ exhibits higher Debye temperature and thermal conductivity in ternary Ni₃(Ti₁₋ₓZrₓ) compositions. The limited mutual solubility—maximum ~3.25 at.% Zr in Ni₃Ti and ~1.5 at.% Ti in Ni₃Zr at 900 °C [1]—means these two compounds cannot be used interchangeably in alloy design without triggering a two-phase region that alters the intended mechanical response.

Crystal structure Phase stability D0₁₉ vs. D0₂₄

Oxidative Surface Restructuring of ZrNi₃ Catalyst: Generation of a Ni/ZrO₂ Interface Superior to Supported Ni/ZrO₂ Catalysts

The catalytic superiority of ZrNi₃ over pure Ni and Pt originates not from its as-synthesized surface but from a specific O₂-induced decomposition that generates a NiO/ZrO₂ mixture overlying an unaltered ZrNi₃ core; upon subsequent H₂ reduction, this yields a thin film of reduced Ni dispersed on ZrO₂ supported on the alloy core [1]. High-resolution Auger spectroscopy with Ar-ion sputtering depth profiling confirms that sequential 400 °C pretreatments with H₂, O₂, and finally H₂ produce an essentially pure reduced-Ni surface layer supported on an oxidized zirconium sublayer atop the unaltered intermetallic alloy [2]. This architecture is distinct from conventional impregnated Ni/ZrO₂ catalysts: the Ni–ZrO₂ interface is generated in situ from the parent intermetallic, resulting in enhanced time-on-stream stability and an activity temperature maximum extended to approximately 140 °C [1]. The surface nickel concentration, rather than bulk stoichiometry, governs catalytic activity, and ZrNi₃ achieves a higher surface Ni enrichment than Zr₂Ni₇ under identical pretreatment, explaining the activity hierarchy [2].

Catalyst pretreatment Surface restructuring Ni/ZrO₂ interface

Targeted Application Scenarios for Ni₃Zr (CAS 12503-50-3) Based on Verified Differentiated Evidence


Ethylene Hydrogenation Catalyst Research Where Activity Must Exceed Platinum at Reduced Cost

Research groups developing heterogeneous hydrogenation catalysts for light olefins can utilize Ni₃Zr as a platinum-alternative catalytic material with demonstrably higher activity (ZrNi₃ > Pt > Ni) for ethylene-to-ethane conversion [1]. The ability to tune the apparent activation energy from 7.1 kcal/mol down to 0.40 kcal/mol via controlled O₂/H₂ pretreatment [1] provides an experimental handle for optimizing reactor conditions that is unavailable with pure metals. The in-situ generation of a Ni/ZrO₂ interfacial architecture through oxidative restructuring [2] also makes this compound a model system for studying metal–support interaction effects in intermetallic-derived catalysts.

Radiation-Tolerant Intermetallic Research for Nuclear Materials Science

Ni₃Zr is the most amorphization-resistant intermetallic among the three Ni–Zr compounds tested under 1 MeV electron irradiation, requiring a critical dose 14.5 times higher than NiZr₂ (3.18 d.p.a. vs. 0.22 d.p.a. at 10 K) and exhibiting a critical amorphization temperature of only 50 K [3]. This makes Ni₃Zr the preferred crystalline reference phase for fundamental radiation damage studies in intermetallic systems, where retention of long-range crystallographic order under displacement cascades is the primary performance criterion.

Primary Crystallization Studies in Ni–Zr Metallic Glass Devitrification

For researchers investigating the thermal stability and crystallization pathways of Ni–Zr-based metallic glasses, phase-pure Ni₃Zr is the kinetically dominant primary devitrification product in the Ni-rich composition regime. In-situ HRTEM observation confirms that Ni₃Zr nucleates first during annealing of Ni₆₃Zr₃₇ amorphous films at 300 °C, driven by its large negative enthalpy of formation [4]. Procurement of stoichiometric Ni₃Zr enables controlled seeding experiments and serves as a structural standard for XRD and TEM identification of crystallization products in amorphous precursor studies.

Mechanical Nanocomposite Design Leveraging Ni₃Zr as a Disperse Strengthening Phase

In DC magnetron co-sputtered Ni–Zr thin films, the volume fraction of the Ni₃Zr intermetallic phase correlates positively with nanoindentation hardness and Young's modulus, while concurrently reducing surface roughness and the coefficient of friction [5]. Researchers designing wear-resistant or hard nanocomposite coatings can exploit this structure–property relationship by targeting the Ni₃Zr phase fraction through controlled sputtering parameters, informed by the known mechanical property gradient across the Ni–Zr intermetallic family (Young's modulus ranging from ~77 to 250 GPa depending on stoichiometry) [6].

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